六水合硝酸铒

描述

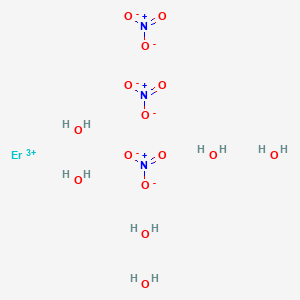

Erbium nitrate hexahydrate is an inorganic compound, a salt of erbium and nitric acid with the chemical formula Er(NO₃)₃·6H₂O. It forms pink, hygroscopic crystals that are readily soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Synthetic Routes and Reaction Conditions:

-

Dissolving Metallic Erbium in Nitric Acid:

- Reaction: Er + 6HNO₃ → Er(NO₃)₃ + 3NO₂ + 3H₂O

- Conditions: This reaction involves dissolving metallic erbium in concentrated nitric acid, resulting in the formation of erbium nitrate and nitrogen dioxide gas .

-

Dissolving Erbium Oxide or Hydroxide in Nitric Acid:

- Reaction: Er₂O₃ + 6HNO₃ → 2Er(NO₃)₃ + 3H₂O

- Conditions: Erbium oxide or hydroxide is dissolved in nitric acid to produce erbium nitrate and water .

-

Reaction of Nitrogen Dioxide with Metallic Erbium:

- Reaction: Er + 3N₂O₄ → Er(NO₃)₃ + 3NO

- Conditions: This method involves the reaction of nitrogen dioxide with metallic erbium to form erbium nitrate and nitrogen monoxide .

Industrial Production Methods: Industrial production of erbium nitrate hexahydrate typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high purity and yield.

Types of Reactions:

-

Thermal Decomposition:

-

Hydrolysis:

- In aqueous solutions, erbium nitrate hexahydrate can undergo hydrolysis, leading to the formation of erbium hydroxide and nitric acid.

Common Reagents and Conditions:

Oxidizing Agents: Erbium nitrate hexahydrate can act as an oxidizing agent in various chemical reactions.

Reducing Agents: It can be reduced by strong reducing agents to form lower oxidation state compounds.

Major Products Formed:

Erbium Oxide (Er₂O₃): Formed through thermal decomposition.

Erbium Hydroxide (Er(OH)₃): Formed through hydrolysis in aqueous solutions.

科学研究应用

Erbium nitrate hexahydrate has a wide range of applications in scientific research:

-

Chemistry:

-

Biology and Medicine:

- Investigated for its potential use in biomedical imaging and therapy due to its unique optical properties.

-

Industry:

作用机制

Target of Action

Erbium nitrate hexahydrate is an inorganic compound, a salt of erbium and nitric acid with the chemical formula Er(NO3)3 . It is primarily used as a precursor or dopant in the synthesis of Er-doped nanomaterials . The primary targets of this compound are therefore the materials it is intended to dope or the reactions it is intended to catalyze.

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process. This is typically achieved by dissolving the erbium nitrate hexahydrate in a suitable solvent and then combining it with the target material .

Biochemical Pathways

For example, it can be used to prepare yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO2 electrode layer .

Result of Action

The primary result of the action of erbium nitrate hexahydrate is the alteration of the properties of the materials it is used to dope. For example, when used in the synthesis of Er-doped nanomaterials, it can enhance their luminescence properties .

Action Environment

The action, efficacy, and stability of erbium nitrate hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water and decomposes upon heating . Therefore, the temperature and solvent used in the synthesis process can significantly affect the compound’s action and the properties of the resulting materials.

安全和危害

Erbium nitrate hexahydrate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

未来方向

生化分析

Biochemical Properties

Erbium nitrate hexahydrate plays a significant role in biochemical reactions, particularly in the synthesis of erbium-doped nanomaterials. These nanomaterials are used in various luminescence applications, such as in the preparation of yttrium alumino-borate thin films and erbium-ytterbium co-doped titanium dioxide electrode layers . The compound interacts with enzymes and proteins involved in these synthesis processes, facilitating the incorporation of erbium ions into the nanomaterials. The interactions between erbium nitrate hexahydrate and these biomolecules are primarily ionic and coordination interactions, where erbium ions form complexes with the functional groups of the biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erbium nitrate hexahydrate can change over time due to its stability and degradation. The compound is hygroscopic and readily soluble in water, which can affect its stability and activity in aqueous solutions. Over time, erbium nitrate hexahydrate may decompose, leading to the formation of erbium oxide and other degradation products . These changes can impact the compound’s effectiveness in biochemical reactions and its long-term effects on cellular function. In in vitro and in vivo studies, the temporal effects of erbium nitrate hexahydrate on cellular processes and function should be carefully monitored to ensure accurate and reliable results.

相似化合物的比较

Terbium Nitrate: Similar in structure and properties, used in luminescence applications.

Yttrium Nitrate: Often used in combination with erbium nitrate for co-doping purposes.

Gadolinium Nitrate: Another rare earth nitrate with similar applications in luminescence and magnetic materials.

Uniqueness of Erbium Nitrate Hexahydrate:

Optical Properties: Erbium nitrate hexahydrate is particularly valued for its unique optical properties, making it essential in the development of photonic and luminescent materials.

属性

IUPAC Name |

erbium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158935 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13476-05-6 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)